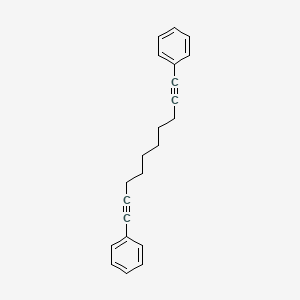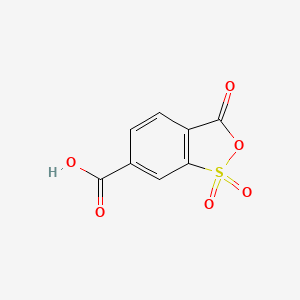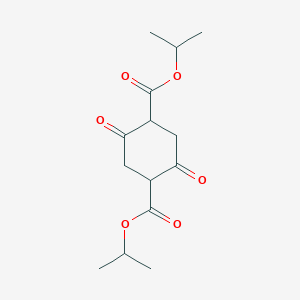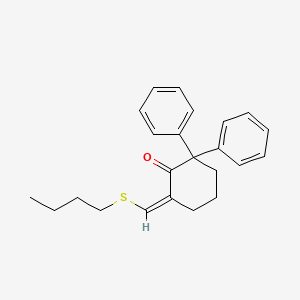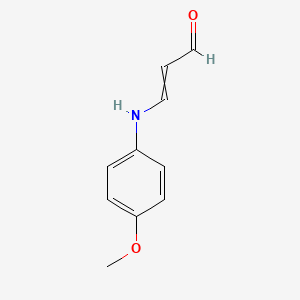![molecular formula C27H33NO3 B14664263 4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) CAS No. 41763-16-0](/img/structure/B14664263.png)
4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) is a complex organic compound with the molecular formula C45H69NO3 and a molecular weight of 672.03 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with nitrilotris(methylene) chloride under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenolic groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) involves its ability to interact with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The compound can also form complexes with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-di-tert-butylphenol): Similar structure but with tert-butyl groups instead of methyl groups.
Tris(3-hydroxypropyltriazolylmethyl)amine: Contains triazole rings and is used in click chemistry.
Uniqueness
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) is unique due to its specific combination of phenolic groups and nitrilotris(methylene) backbone, which imparts distinct chemical and physical properties. Its stability and versatility make it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
41763-16-0 |
|---|---|
Molekularformel |
C27H33NO3 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
4-[[bis[(4-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C27H33NO3/c1-16-7-22(8-17(2)25(16)29)13-28(14-23-9-18(3)26(30)19(4)10-23)15-24-11-20(5)27(31)21(6)12-24/h7-12,29-31H,13-15H2,1-6H3 |
InChI-Schlüssel |
AVRSSCDPJBKMBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CN(CC2=CC(=C(C(=C2)C)O)C)CC3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


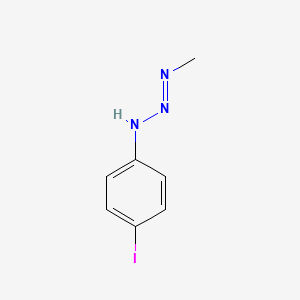
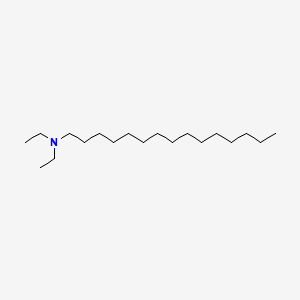
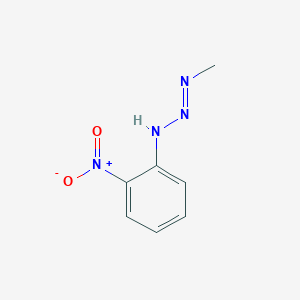

![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
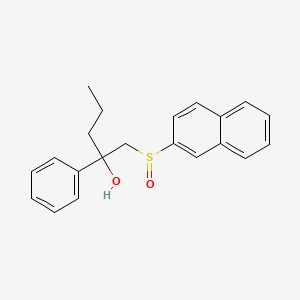
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

